![molecular formula C16H14N2O2 B1306929 4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid CAS No. 214554-44-6](/img/structure/B1306929.png)

4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid

Overview

Description

Synthesis Analysis

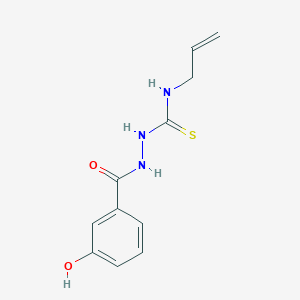

The synthesis of “4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid” involves several steps. One method involves the use of trifluoroacetic acid in acetonitrile . Another method involves the use of zinc diacetate, toluene-4-sulfonic acid, and trifluoroacetic acid . The yield of the reaction varies depending on the specific conditions and reagents used .Scientific Research Applications

Material Science

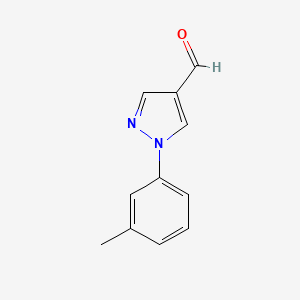

The presence of the pyrrole groups in the molecule suggests potential applications in the development of novel conductive polymers. Conductive polymers are a type of organic polymer that conduct electricity. They are used in a variety of applications including organic light-emitting diodes (OLEDs), solar cells, and sensors.

Organic Light-Emitting Diodes (OLEDs)

The pyrrole groups in the molecule could potentially be used in the development of OLEDs. OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.

Medicinal Chemistry

The pyrrole ring is a common scaffold found in various biologically active molecules. Therefore, “4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid” could be explored for potential therapeutic applications. However, this is purely speculative and requires extensive research.

Drug Discovery

This compound could potentially be used in drug discovery, given the presence of the pyrrole ring, which is a common feature in many pharmaceuticals. The pyrrole ring can act as a pharmacophore, a part of a molecular structure that is responsible for a particular biological activity.

Materials Science

The unique structure of this compound, particularly the presence of the pyrrole groups, suggests potential applications in the development of advanced materials. These could include high-performance polymers and composites, which have applications in various industries, from aerospace to electronics.

Organic Synthesis

“4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid” could potentially be used as a building block in organic synthesis. The presence of both the carboxylic acid group and the pyrrole rings offers multiple points of reactivity, allowing for the synthesis of a wide range of complex organic molecules.

Mechanism of Action

Target of Action

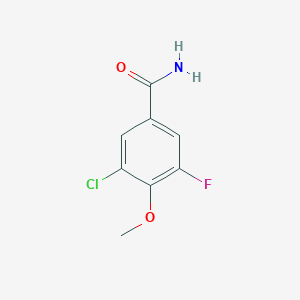

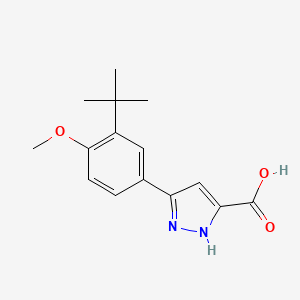

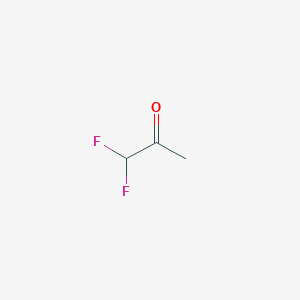

The compound contains several key functional groups, including a benzene ring, a carboxylic acid group (cooh), and two pyrrole rings connected by a methylene bridge. These functional groups suggest potential for interesting properties and interactions with biological systems.

Mode of Action

The presence of the carboxylic acid group might influence solubility and interactions with other molecules. The pyrrole rings could contribute to interesting electronic properties and potential for interaction with biological systems.

Biochemical Pathways

The pyrrole ring is a common scaffold found in various biologically active molecules, suggesting that this compound could potentially interact with multiple biochemical pathways.

Result of Action

The compound’s structure suggests potential for interesting properties like aromatic character, hydrogen bonding, and nitrogen heterocycles, which could influence its interactions with biological systems.

properties

IUPAC Name |

4-[bis(1H-pyrrol-2-yl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-16(20)12-7-5-11(6-8-12)15(13-3-1-9-17-13)14-4-2-10-18-14/h1-10,15,17-18H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTXNTDFVMNRKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(C2=CC=C(C=C2)C(=O)O)C3=CC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394813 | |

| Record name | Benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid | |

CAS RN |

214554-44-6 | |

| Record name | Benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Phenyl-2-propenyl)sulfanyl]aniline](/img/structure/B1306863.png)